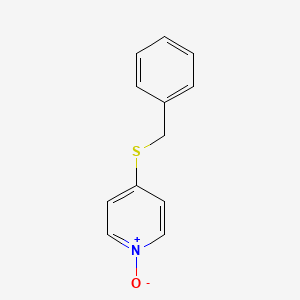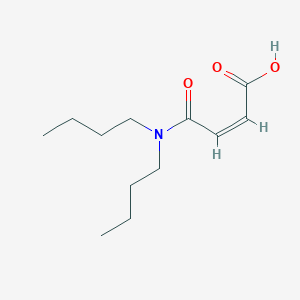
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dibutylamino group and a keto group on a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid typically involves the reaction of dibutylamine with a suitable precursor, such as a butenoic acid derivative. The reaction conditions often include the use of a solvent like methanol and a catalyst such as silica gel. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as employing deep eutectic solvents, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes .
Medicine
Its ability to undergo various chemical modifications makes it a versatile starting material for the synthesis of pharmacologically active compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid include other α,β-unsaturated carbonyl compounds, such as α,β-unsaturated aldehydes, ketones, and esters .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups. The presence of both a dibutylamino group and a keto group on a butenoic acid backbone provides unique reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
5432-18-8 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H21NO3/c1-3-5-9-13(10-6-4-2)11(14)7-8-12(15)16/h7-8H,3-6,9-10H2,1-2H3,(H,15,16)/b8-7- |
InChI-Schlüssel |
OZMRKDKXIMXNRP-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCN(CCCC)C(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
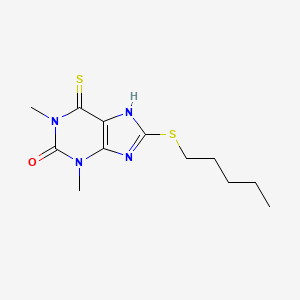
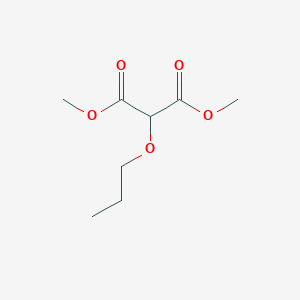
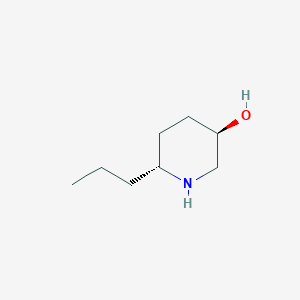
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
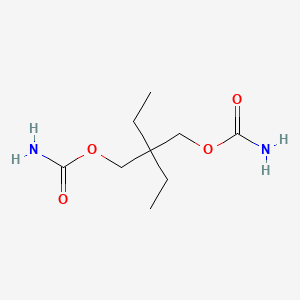

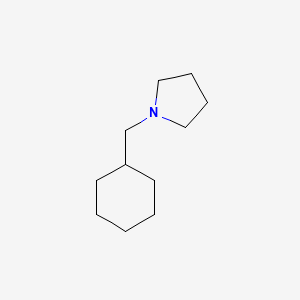
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
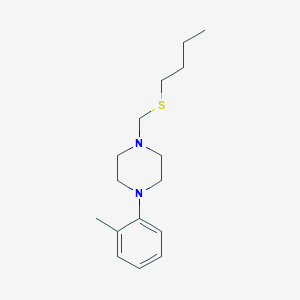
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
